molecular formula C11H7F6NS2 B14775454 (2,3-Bis(trifluoromethylthio)phenyl)propanenitrile

(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile

Cat. No.: B14775454
M. Wt: 331.3 g/mol
InChI Key: LJNGJZALHNZBRR-UHFFFAOYSA-N
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Description

(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NS2 and a molecular weight of 331.3 g/mol It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(trifluoromethylthio)phenyl)propanenitrile typically involves the introduction of trifluoromethylthio groups to a phenyl ring followed by the addition of a propanenitrile group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions involve the substitution of hydrogen atoms on the phenyl ring with trifluoromethylthio groups using reagents such as trifluoromethanesulfenyl chloride.

    Coupling reactions: These reactions involve the coupling of a phenyl ring with a propanenitrile group using catalysts and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution reagents: Halides, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions can include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Bis(trifluoromethylthio)phenyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dichlorophenyl)propanenitrile: Similar structure but with chlorine atoms instead of trifluoromethylthio groups.

    (2,3-Difluorophenyl)propanenitrile: Similar structure but with fluorine atoms instead of trifluoromethylthio groups.

    (2,3-Dimethylthio)phenyl)propanenitrile: Similar structure but with methylthio groups instead of trifluoromethylthio groups.

Uniqueness

(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7F6NS2

Molecular Weight

331.3 g/mol

IUPAC Name

3-[2,3-bis(trifluoromethylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C11H7F6NS2/c12-10(13,14)19-8-5-1-3-7(4-2-6-18)9(8)20-11(15,16)17/h1,3,5H,2,4H2

InChI Key

LJNGJZALHNZBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)CCC#N

Origin of Product

United States

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